molecular formula C13H9NO B1587451 4-Biphenylyl isocyanate CAS No. 92-95-5

4-Biphenylyl isocyanate

Cat. No. B1587451
CAS RN: 92-95-5
M. Wt: 195.22 g/mol
InChI Key: WIRPZDICFIIBRF-UHFFFAOYSA-N
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Description

4-Biphenylyl isocyanate, also known as 4-isocyanatobiphenyl, is an aryl isocyanate . It is used as a reagent for the identification of hydroxy compounds, with which it forms crystalline derivatives of a definite melting point .


Chemical Reactions Analysis

Isocyanates, including 4-Biphenylyl isocyanate, are known to react with water and other small molecules such as alcohols and amines . These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .


Physical And Chemical Properties Analysis

4-Biphenylyl isocyanate has a boiling point of 110-112 °C/1 mmHg and a melting point of 59-62 °C . Its density and refractive index are 1.1266g/cm 3 and 1.6060, respectively, at 25°C .

Scientific Research Applications

Isocyanates, including 4-Biphenylyl isocyanate, are known for their reactivity and are often used in various chemical reactions . Here are some general applications of isocyanates:

  • Polyurethane Production : Isocyanates are key ingredients in the production of polyurethanes, a class of polymers. They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane foams, elastomers, and coatings .
  • Chemical Synthesis : Isocyanates can be used in the synthesis of a wide range of chemical compounds. They can react with a variety of nucleophiles, including amines, alcohols, and even water .

Isocyanates, including 4-Biphenylyl isocyanate, are known for their reactivity and are often used in various chemical reactions . Here are some general applications of isocyanates:

  • Polyurethane Production : Isocyanates are key ingredients in the production of polyurethanes, a class of polymers. They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane foams, elastomers, and coatings .
  • Chemical Synthesis : Isocyanates can be used in the synthesis of a wide range of chemical compounds. They can react with a variety of nucleophiles, including amines, alcohols, and even water .

Safety And Hazards

4-Biphenylyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-isocyanato-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRPZDICFIIBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394186
Record name 4-Biphenylyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Biphenylyl isocyanate

CAS RN

92-95-5
Record name 4-Isocyanato-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Biphenylyl isocyanate
Source ChemIDplus
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Record name 4-Biphenylyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Biphenylyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BIPHENYLYL ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0ZSP4UPQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SY Jung, SH Lee, HB Kang, HA Park, SK Chang… - Bioorganic & medicinal …, 2010 - Elsevier
… Furthermore, 4-biphenylyl isocyanate as a reagent for the reaction with compound 3 is highly expensive and also purification step via column chromatography has to be avoided for …
Number of citations: 37 www.sciencedirect.com
M Radwan, C Cairo - 2023 - chemrxiv.org
… Compound 923 was synthesized using 4-biphenylyl isocyanate, 11 mg (15%). 1H NMR (… Compound 963 was synthesized using 4-biphenylyl isocyanate, 43 mg (52%). 1H NMR (700 …
Number of citations: 0 chemrxiv.org
LEA Godfrey, F Kurzer - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
3438 Godfrey and Kurxer: an examination of their formation from readily available aminoguanidine (I), and of some of their properties has now been undertaken. In the present work, the …
Number of citations: 17 pubs.rsc.org
AK Steiger - 2018 - search.proquest.com
In recent years, hydrogen sulfide (H 2 S) has garnered interest as the third addition to the gasotransmitter family. Essential to human physiology, H 2 S has roles in the cardiovascular, …
Number of citations: 2 search.proquest.com
H Rhim, YS Lee, SJ Park, BY Chung, JY Lee - Bioorganic & medicinal …, 2005 - Elsevier
… In the next step, the intermolecular aza-Wittig reaction of iminophosphorane (3) with 4-biphenylyl isocyanate (1.5 equiv) in dry benzene at room temperature for 3 h, followed by the …
Number of citations: 45 www.sciencedirect.com
HN Seo, JY Choi, YJ Choe, Y Kim, H Rhim… - Bioorganic & medicinal …, 2007 - Elsevier
The intensive SAR study of 3,4-dihydroquinazoline series led to the most potent compound 10 (KYS05090: IC 50 =41±1nM) against T-type calcium channel and its potency is nearly …
Number of citations: 68 www.sciencedirect.com
HA Park, SY Jung, SH Lee, HB Kang… - Bulletin of the Korean …, 2010 - researchgate.net
… Furthermore, 4-biphenylyl isocyanate as a reagent for the reaction with azaphosphorane is expensive reagent and also the purification of their reaction mixture via column chro…
Number of citations: 3 www.researchgate.net
SAJ Santamaría - 2015 - dialnet.unirioja.es
… low molecular weight chitosan CS4, ureidyl derivatives by reaction of the biopolymer with isocyanates (phenyl isocyanate, 3,5-dimethylphenyl isocyanate and 4-biphenylyl isocyanate) …
Number of citations: 2 dialnet.unirioja.es
SA Jatunov Santamaría - 2015 - idus.us.es
… low molecular weight chitosan CS4, ureidyl derivatives by reaction of the biopolymer with isocyanates (phenyl isocyanate, 3,5-dimethylphenyl isocyanate and 4-biphenylyl isocyanate) …
Number of citations: 1 idus.us.es

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